[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a propanoylhydrazinylidene linkage, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 4-bromophenoxyacetone with hydrazine hydrate under reflux conditions. This intermediate is then subjected to a condensation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in the formation of ethers or nitriles.
Scientific Research Applications
[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: can be compared with similar compounds such as:
[2-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-bromobenzoate: This compound has a similar structure but with the positions of bromine and chlorine atoms swapped.
[2-[(E)-[2-(4-fluorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate: This compound features a fluorine atom instead of bromine, which may alter its chemical properties and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18BrClN2O4 |
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Molecular Weight |
501.8 g/mol |
IUPAC Name |
[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H18BrClN2O4/c1-15(30-20-12-8-18(24)9-13-20)22(28)27-26-14-17-4-2-3-5-21(17)31-23(29)16-6-10-19(25)11-7-16/h2-15H,1H3,(H,27,28)/b26-14+ |
InChI Key |
SOIHYUVINIKKCJ-VULFUBBASA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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